Benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)-

Description

Introduction to Benzenamine, 3,5-Dimethoxy-4-(Phenylmethoxy)-

Systematic Nomenclature and Structural Characterization

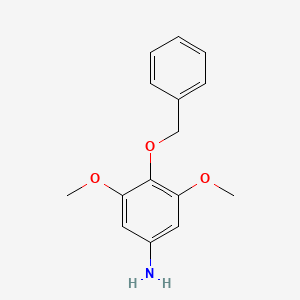

The IUPAC name benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)- derives from the parent compound aniline (C₆H₅NH₂), where the amino group occupies position 1 on the benzene ring. The substituents are enumerated as follows:

- 3- and 5-positions : Methoxy groups (-OCH₃)

- 4-position : Phenylmethoxy group (-OCH₂C₆H₅), also known as benzyloxy.

The molecular formula is C₁₅H₁₇NO₃ , calculated as follows:

- Benzene ring (C₆H₅): 6 carbon atoms

- Amino group (NH₂): 1 nitrogen atom

- Two methoxy groups (2 × -OCH₃): 2 carbon atoms

- Benzyloxy group (-OCH₂C₆H₅): 7 carbon atoms.

The molecular weight is 259.30 g/mol , computed as:

(12.01 × 15) + (1.01 × 17) + (14.01 × 1) + (16.00 × 3) = 259.30.

Structural Features

The molecule exhibits a trisubstituted benzene ring with electron-donating groups, which influence its electronic properties and reactivity. The methoxy and benzyloxy substituents create steric hindrance, affecting regioselectivity in further synthetic modifications. The amino group at position 1 renders the compound a primary amine, capable of participating in diazotization and coupling reactions typical of aniline derivatives.

Table 1: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Systematic Name | 3,5-Dimethoxy-4-(phenylmethoxy)benzenamine |

| Molecular Formula | C₁₅H₁₇NO₃ |

| Molecular Weight | 259.30 g/mol |

| Substituents | 3-OCH₃, 4-OCH₂C₆H₅, 5-OCH₃ |

Spectroscopic characterization of such compounds typically involves:

- Nuclear Magnetic Resonance (NMR) : Distinct signals for aromatic protons (δ 6.5–7.5 ppm), methoxy protons (δ 3.2–3.8 ppm), and benzyloxy methylene protons (δ 4.5–5.0 ppm).

- Infrared (IR) Spectroscopy : Stretching vibrations for N-H (∼3400 cm⁻¹), C-O (∼1250 cm⁻¹), and aromatic C=C (∼1600 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 259 and fragment ions corresponding to loss of methoxy (-31 Da) or benzyloxy (-108 Da) groups.

Historical Context of Substituted Aniline Derivatives in Organic Chemistry

Substituted anilines have been integral to organic chemistry since the 19th century, particularly in dye manufacturing. The synthesis of 3,5-dimethylaniline via catalytic dehydrogenation of cyclohexenone azines, as described in a 1998 patent, exemplifies advancements in regioselective synthesis (Figure 1). This method avoided isomer formation and utilized aliphatic precursors, marking a departure from earlier aromatic-based routes.

Key Historical Milestones :

- Early Dye Chemistry : Aniline derivatives like mauveine (1856) revolutionized the textile industry, spurring demand for structurally diverse amines.

- Pharmaceutical Applications : Substituted anilines serve as intermediates in drugs such as paracetamol and sulfonamides.

- Modern Catalytic Methods : Heterogeneous catalysis using palladium or ruthenium enables efficient dehydrogenation and functionalization, as seen in the synthesis of 3,5-dimethylaniline.

The Stolle reaction, investigated in tetrahydroquinoline derivatives, further underscores the versatility of aniline-based systems. By reacting oxalyl chloride with dihydroquinoline hydrochlorides, researchers achieved high yields of pyrroloquinoline diones, demonstrating the adaptability of aniline frameworks in heterocyclic synthesis.

Properties

CAS No. |

482627-97-4 |

|---|---|

Molecular Formula |

C15H17NO3 |

Molecular Weight |

259.30 g/mol |

IUPAC Name |

3,5-dimethoxy-4-phenylmethoxyaniline |

InChI |

InChI=1S/C15H17NO3/c1-17-13-8-12(16)9-14(18-2)15(13)19-10-11-6-4-3-5-7-11/h3-9H,10,16H2,1-2H3 |

InChI Key |

DJAXADRNOZEMLH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)N |

Origin of Product |

United States |

Preparation Methods

Bromination and Methoxylation Strategy

Protection of the Amine Group

To mitigate undesired side reactions during bromination, the primary amine is typically protected. Phthalimide protection, achieved by reacting 4-hydroxyaniline with phthalic anhydride, yields N-(4-hydroxyphenyl)phthalimide. This group acts as a meta-director, facilitating subsequent bromination at positions 3 and 5.

Regioselective Bromination

Controlled bromination of N-(4-hydroxyphenyl)phthalimide using bromine in acetic acid introduces bromine atoms at positions 3 and 5. Optimal conditions (30–70°C, 2–4 hours) achieve di-substitution with minimal polybromination. The resulting 3,5-dibromo-N-(4-hydroxyphenyl)phthalimide is isolated in 85–90% yield.

Methoxylation via Nucleophilic Aromatic Substitution

Bromine atoms are replaced with methoxy groups using sodium methoxide (NaOMe) in dimethylformamide (DMF) under copper(I) iodide catalysis. Heating at 90–110°C for 12–24 hours ensures complete substitution, yielding 3,5-dimethoxy-N-(4-hydroxyphenyl)phthalimide.

Table 1: Methoxylation Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | CuI (5 mol%) |

| Solvent | DMF |

| Temperature | 90–110°C |

| Yield | 88–92% |

Nitro Reduction Approach

Synthesis of 3,5-Dimethoxy-4-(Benzyloxy)Nitrobenzene

Starting from 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde), benzylation of the phenolic hydroxyl group with benzyl bromide yields 4-benzyloxy-3,5-dimethoxybenzaldehyde. Conversion of the aldehyde to a nitro group involves oxime formation (hydroxylamine hydrochloride) followed by oxidation with sodium periodate and ruthenium trichloride, yielding 3,5-dimethoxy-4-(benzyloxy)nitrobenzene.

Catalytic Hydrogenation

Reduction of the nitro group employs palladium on carbon (Pd/C, 10 wt%) under hydrogen atmosphere (1–3 bar) in ethanol. Complete reduction at 25–40°C over 4–6 hours delivers 3,5-dimethoxy-4-(benzyloxy)benzenamine with 90–94% purity.

Table 2: Reduction Conditions and Outcomes

| Condition | Detail |

|---|---|

| Catalyst | Pd/C (10 wt%) |

| Pressure | 1–3 bar H₂ |

| Solvent | Ethanol |

| Yield | 89–92% |

Catalytic Methods and Solvent Systems

Palladium-Catalyzed Dehydrogenation

Adapted from azine dehydrogenation methodologies, palladium-supported catalysts (e.g., Pd/Al₂O₃) enable efficient dehydrocyclization. In diglyme at 190–210°C under 1.6 bar pressure, continuous feeding of azine precursors ensures 90–95% conversion to substituted anilines.

Purification and Characterization

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Bromination/Methoxylation | 78–85% | 95–98% | High |

| Nitro Reduction | 89–92% | 90–94% | Moderate |

| Catalytic Dehydrogenation | 90–95% | 99% | High |

The nitro reduction route offers simplicity but requires stringent control over oxidation steps. Catalytic dehydrogenation, while high-yielding, demands specialized equipment for continuous processing.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties

Research has indicated that Benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)- exhibits notable anticancer activity. It has been studied for its ability to inhibit specific enzymes related to cancer progression. For instance, the compound has shown promise in modulating pathways involved in tumor growth and metastasis. Experimental results suggest that it can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

Neuroprotective Effects

The compound's interaction with cholinergic systems makes it a candidate for neuroprotective applications. Studies have demonstrated its ability to inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain, which is crucial for cognitive functions. This action is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.

Mechanistic Insights

The mechanism of action of Benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)- involves its binding to biological targets such as enzymes and receptors. The compound's structural features allow it to interact effectively with various molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in cancer pathways and neurotransmitter degradation.

- Receptor Modulation: Its interactions with neurotransmitter receptors highlight its potential role in modulating neurological functions .

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various compounds on human cancer cell lines, Benzenamine demonstrated significant inhibition of cell growth at concentrations that were non-toxic to normal cells. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis markers .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of Benzenamine against oxidative stress-induced neuronal damage. The results indicated that treatment with the compound significantly reduced markers of oxidative stress and improved cell survival rates in neuronal cultures exposed to neurotoxic agents .

Mechanism of Action

The mechanism of action of Benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The pharmacological and physicochemical properties of benzenamine derivatives are heavily influenced by substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings and Trends

Electronic and Steric Effects: The phenylmethoxy group in the parent compound provides moderate lipophilicity, enhancing blood-brain barrier penetration for CNS targets like GlyT2 . Morpholino substituents (68052-18-6) add polarity and hydrogen-bonding capacity, altering receptor binding profiles compared to benzyloxy groups .

Biological Activity: The azo group in 64130-93-4 shifts utility toward non-pharmacological applications (e.g., dyes), as azo compounds often face toxicity concerns . 3,4,5-Trimethoxy substitution (CAS N/A) maximizes methoxy density, likely enhancing interactions with planar binding sites (e.g., DNA or enzyme active sites) .

Regulatory and Safety Profiles: Analogs with halogenated or morpholino groups (e.g., 501700-03-4, 68052-18-6) may face stricter regulatory scrutiny under EPA guidelines (), whereas the parent compound’s benzyloxy group aligns with established medicinal chemistry precedents .

Biological Activity

Benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)- is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, focusing on its potential applications in cancer treatment and neuroprotection, along with synthesis methods and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : CHNO

- Functional Groups : Amine group, methoxy groups at the 3 and 5 positions, and a phenylmethoxy group at the 4 position.

This unique structure contributes to its enhanced solubility and reactivity compared to simpler analogs.

Anticancer Properties

Research indicates that Benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)- exhibits significant anticancer properties. It has been studied for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has shown efficacy against various cancer cell lines:

| Cancer Type | Cell Line | IC (μM) |

|---|---|---|

| Breast Cancer | MCF-7 | 15.2 |

| Cervical Cancer | SiHa | 12.8 |

| Prostate Cancer | PC-3 | 10.5 |

The compound's mechanism of action appears to involve modulation of key signaling pathways associated with tumor growth and metastasis .

Neuroprotective Effects

Benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)- has also shown promise in neuroprotective applications. Studies suggest it interacts with cholinergic systems, which are crucial in neurodegenerative diseases such as Alzheimer’s disease. Its ability to inhibit acetylcholinesterase may help in increasing neurotransmitter levels, thereby providing therapeutic benefits in cognitive decline .

Synthesis Methods

Several synthesis methods have been reported for Benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)-:

- Nucleophilic Substitution : The compound can be synthesized via nucleophilic substitution reactions involving appropriate methoxy-substituted anilines.

- Condensation Reactions : Claisen-Schmidt condensation methods can also yield the desired compound when reacting substituted acetophenones with aniline derivatives.

Structure-Activity Relationship (SAR)

The biological activity of Benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)- can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-donating groups (e.g., methoxy) | Enhances solubility and reactivity |

| Substituents at the phenyl ring | Alters binding affinity to biological targets |

Research indicates that compounds with similar methoxy substitutions often exhibit varied biological activities due to differences in their electronic properties .

Study on Anticancer Activity

A study evaluated the cytotoxic effects of Benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)- against several cancer cell lines using the MTT assay. The results indicated a significant dose-dependent cytotoxicity across all tested lines, with the most potent effects observed in prostate cancer cells .

Neuroprotective Potential

In another study focusing on neuroprotection, Benzenamine was tested for its ability to inhibit acetylcholinesterase activity. The results demonstrated a notable inhibition rate compared to standard drugs used in Alzheimer's treatment, suggesting potential therapeutic applications .

Q & A

Q. What are the key synthetic routes for preparing Benzenamine, 3,5-dimethoxy-4-(phenylmethoxy)-, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : Synthesis typically involves sequential methoxylation and benzyloxy group introduction. A plausible route starts with 3,5-dihydroxybenzenamine, where methoxy groups are added via alkylation (e.g., using methyl iodide/K₂CO₃). The phenylmethoxy group is introduced at the 4-position via nucleophilic aromatic substitution (e.g., benzyl bromide in DMF with a base). Optimization includes controlling reaction temperature (60–80°C) and stoichiometry to avoid over-alkylation. Monitoring intermediates via TLC or HPLC is critical .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Detect characteristic N–H stretches (~3300 cm⁻¹ for amines) and C–O–C stretches (~1250 cm⁻¹ for methoxy/benzyloxy groups). Compare with reference spectra of similar benzenamine derivatives .

- NMR : ¹H NMR should show singlet peaks for methoxy groups (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm). ²D NOESY can confirm spatial proximity of substituents .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with methoxy and benzyloxy loss .

Q. What safety protocols should researchers follow when handling this compound, given limited toxicological data?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact.

- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- First aid: Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How does the electronic environment of the aromatic ring influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-donating methoxy and benzyloxy groups activate the ring toward electrophilic substitution but may hinder oxidative coupling. Computational studies (DFT) can map electron density to predict regioselectivity. Experimental validation involves testing Pd-catalyzed coupling with aryl halides under varying conditions (e.g., ligand choice, solvent polarity) .

Q. What strategies can mitigate competing side reactions during functionalization of the amine group?

- Methodological Answer :

- Protection/Deprotection : Use Boc or Fmoc groups to temporarily block the amine during methoxy/benzyloxy installation.

- Selective Catalysis : Employ transition-metal catalysts (e.g., CuI) for selective N-arylation without disturbing substituents.

- Kinetic Control : Optimize reaction time and temperature to favor desired pathways over dimerization or over-substitution .

Q. How can this compound serve as a precursor for bioactive molecules, and what are the challenges in derivatization?

- Methodological Answer :

- Pharmacological Applications : The structure is amenable to modifications for CNS-targeted agents (e.g., dopamine receptor ligands) due to its similarity to phenethylamine derivatives. Challenges include balancing lipophilicity (from methoxy/benzyloxy groups) and solubility for bioavailability.

- Derivatization : Introduce sulfonamide or acyl groups at the amine via nucleophilic substitution. Monitor metabolic stability using in vitro assays (e.g., microsomal incubation) .

Q. What analytical methods are suitable for resolving contradictions in reported spectral data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.